KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [, , , , , , , , , , , , ]. It exhibits significantly higher affinity for DNA-PK compared to other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a broad range of other kinases [, , , , , , , ]. This selectivity makes it a valuable tool for investigating the role of DNA-PK in various cellular processes, particularly DNA damage response and repair [, , , , , , , , , , , , ]. Its potential as a chemosensitizer and radiosensitizer in cancer therapy is also being actively investigated [, , , , , , , , , , , , ].
KU-0060648 is classified as an antineoplastic agent due to its application in cancer therapy. It functions as both a DNA-PK inhibitor and a PI3K inhibitor, which are critical pathways involved in cancer cell proliferation and survival.
The synthesis of KU-0060648 involves multi-step organic reactions that yield a complex molecular structure. The compound's synthesis typically follows these steps:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular formula of KU-0060648 is , with a molecular weight of approximately 582.71 g/mol. Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how it interacts with its biological targets.
KU-0060648 participates in several key chemical reactions within biological systems:
The IC50 values for KU-0060648 vary across different cell lines, indicating differential sensitivity based on cellular context.
The mechanism by which KU-0060648 exerts its effects involves:
Studies have shown that KU-0060648 enhances the cytotoxic effects of established chemotherapeutic agents by sensitizing cancer cells through these mechanisms.
Key physical and chemical properties of KU-0060648 include:
These properties are critical for determining the appropriate formulation for therapeutic use and ensuring effective delivery to target tissues.
KU-0060648 has several notable applications in scientific research:
DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) are critical nodes in cancer cell survival, governing genomic stability and proliferative signaling. DNA-PK, a serine-threonine kinase within the PI3K-related kinase (PIKK) family, serves as the primary sensor for DNA double-strand breaks (DSBs). It comprises the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. Upon DSB recognition, DNA-PK activates non-homologous end joining (NHEJ), the dominant DSB repair pathway in mammalian cells [1] [10]. This pathway is error-prone and frequently upregulated in cancers, contributing to therapeutic resistance to ionizing radiation and topoisomerase II poisons (e.g., etoposide, doxorubicin) [1] [8].
Concurrently, the PI3K/AKT/mTOR axis regulates cellular metabolism, proliferation, and apoptosis evasion. PI3K isoforms (α, β, γ, δ) generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), recruiting AKT to the plasma membrane and triggering downstream survival signals. Hyperactivation of this pathway occurs in >50% of solid tumors due to mutations or gene amplification [3] [6]. Structural homology between DNA-PKcs and PI3K catalytic subunits enables cross-talk; DNA-PK can phosphorylate AKT independently of PI3K, creating compensatory survival pathways during genotoxic stress [10].
Table 1: Enzymatic Targets of KU-0060648
Target | IC₅₀ (nM) | Biological Function |
---|---|---|
DNA-PK | 8.6 | DSB repair via NHEJ |
PI3Kα | 4 | AKT activation, cell survival |
PI3Kβ | 0.5 | AKT activation in PTEN-deficient cancers |
PI3Kδ | 0.1 | Immune cell signaling, B-cell malignancies |
Data derived from biochemical assays [3] [6] [9].
KU-0060648 exploits this structural convergence, inhibiting DNA-PK (IC₅₀ = 8.6 nM) and PI3K isoforms (IC₅₀ = 0.1–4 nM) [3] [6]. In cellular models, it suppresses DNA-PK autophosphorylation (Ser2056) and AKT phosphorylation (Ser473) with IC₅₀ values of 0.019 μM in MCF7 breast cancer cells and 0.17 μM in SW620 colon cancer cells [1]. This dual action disrupts both DSB repair and compensatory survival signals, creating synthetic lethality with DNA-damaging agents.
DNA-PKcs Overexpression in MalignanciesUpregulation of DNA-PKcs correlates with aggressive disease and chemoresistance:
Chemoresistance in solid tumors frequently stems from redundant DSB repair and survival signaling. Single-agent DNA-PK inhibitors (e.g., NU7441) show limited efficacy due to PI3K/AKT pathway reactivation, while PI3K inhibitors alone fail to disrupt NHEJ-mediated repair. KU-0060648 addresses this by concurrently blocking both mechanisms:
Synergistic Chemosensitization
In clonogenic assays, KU-0060648 (1 μM) potentiated topoisomerase II poisons across DNA-PKcs-proficient cell lines:
Table 2: In Vivo Efficacy of KU-0060648 in Xenograft Models
Model | Treatment | Tumor Growth Delay vs. Control | Key Biomarker Changes |
---|---|---|---|
MCF7 breast | KU-0060648 alone | 3.2-fold | ↓Ki67, ↑γH2AX |
MCF7 breast | KU-0060648 + etoposide | 4.5-fold | ↓p-DNA-PKcs (Ser2056), ↓p-AKT (Ser473) |
SW620 colon | KU-0060648 + etoposide | 3.8-fold | Persistent DSBs (53BP1 foci retention) |
HepG2 HCC | KU-0060648 (50 mg/kg) | 67% volume reduction | ↓DNA-PKcs, ↓p-mTOR |
Data compiled from xenograft studies [1] [4] [5].
Overcoming Lineage-Specific Resistance Mechanisms
Tumor lineage dictates pathway dependency, which KU-0060648 exploits through its differential inhibition profile:
The compound’s pharmacokinetic profile enables translation in vivo: tumor concentrations sufficient for DNA-PK/PI3K inhibition persist >4 hours post-administration at non-toxic doses, facilitating combination regimens without exacerbating chemotherapy toxicity [1] [5].
Epigenetic Modulation of Targets
KU-0060648’s efficacy is augmented by epigenetic regulation of DNA-PKcs. In HCC, miR-101 downregulation correlates with DNA-PKcs overexpression; restoring miR-101 phenocopies KU-0060648’s effects, suppressing DNA-PKcs and sensitizing cells to DSB-inducing agents [4]. This provides a biomarker strategy for patient stratification.
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